![molecular formula C11H7FN4S B2426566 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol CAS No. 1955554-42-3](/img/structure/B2426566.png)

1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

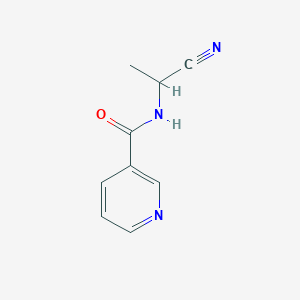

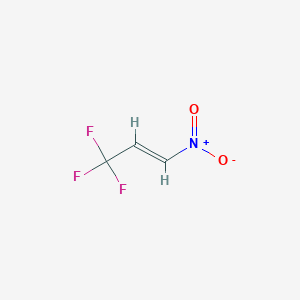

The synthesis of pyrimidines, including “1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol”, involves the interaction between N’-heteroaryl guanidine with polyfunctional π-acceptors in different media and conditions . Bakr et al. reported the synthesis of several new 1-phenylpyrazolo[3,4-d]pyrimidine analogs .Molecular Structure Analysis

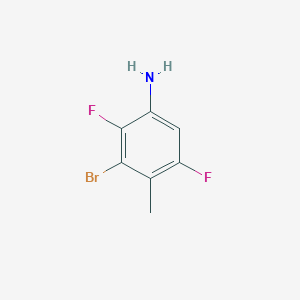

The molecular structure of “1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” is characterized by a pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The compound also features a fluorophenyl group at the 1-position and a thiol group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring.Aplicaciones Científicas De Investigación

Antimicrobial Activity

Synthesis and Antimicrobial Activity

A study investigated the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including those with 4-fluorophenyl groups, and their antimicrobial activities. These compounds demonstrated moderate to outstanding antimicrobial activity against various bacteria and fungi, with some showing superior activity compared to common antibiotics like ampicillin and gentamicin (El-sayed et al., 2017).

Synthesis and Anti-microbial Evaluation

Another study synthesized new pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-microbial activities. Several compounds, including those with a fluorophenyl group, exhibited moderate to strong anti-microbial activity compared to reference drugs (Eweas et al., 2011).

Herbicidal Activity

Research on pyrazolo[3,4-d]pyrimidine-4-one derivatives, including those with a 4-fluorophenyl group, indicated good inhibition activities against certain plants at specific dosages. This suggests potential applications in herbicides (Luo et al., 2017).

Antibacterial Activity

A study on fluorinated pyrazolo[3,4-d]pyrimidine derivatives containing 1,3,4-thiadiazole showed that these compounds exhibit antibacterial activity against Staphylococcus aureus. Some compounds showed relatively good bacteriostatic effects (Xin-jian, 2013).

Cancer Research

Antitumor Evaluation

A series of pyrazolo[3,4-d]pyrimidines showed potential for cancer treatment. Compounds demonstrated potent to moderate growth inhibitory activity against human breast adenocarcinoma cells, supporting their promise in therapeutic strategies for cancer (Abdellatif et al., 2014).

Psoriasis Treatment

A study identified a potent FLT3 inhibitor among pyrazolo[3,4-d]pyrimidine derivatives that exhibited significant antipsoriatic effects in a mouse model. This compound holds promise as a potential drug candidate for psoriasis treatment (Li et al., 2016).

Other Applications

- Synthesis of Fluorophores: Research on 3-formylpyrazolo[1,5-a]pyrimidines, including those with pyrazolo[3,4-d]pyrimidine structures, demonstrated their use in the synthesis of novel functional fluorophores. These compounds exhibited promising photophysical properties, indicating potential applications in fluorescent probes (Castillo et al., 2018).

Direcciones Futuras

The future directions for research on “1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” and related compounds could involve further exploration of their pharmacological effects, including their anti-inflammatory activities . Additionally, more research could be conducted to develop new pyrimidines as anti-inflammatory agents .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN4S/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQSGIOVKIRVCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C=N2)C(=S)N=CN3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2426489.png)

![N-(1-cyanocyclohexyl)-2-[3-(pyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2426495.png)

![N-(3-chloro-4-methylphenyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2426498.png)

![3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine;hydrochloride](/img/structure/B2426501.png)

![(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2426505.png)